BenchChemオンラインストアへようこそ!

N-benzyl-3-methylbutanamide

anticonvulsant SAR metabolic stability primary amino acid derivatives

Procure N-Benzyl-3-methylbutanamide (CAS 98379-78-3) as your essential des-amino comparator for structure–activity relationship (SAR) campaigns. This scaffold lacks the 2‑amino substituent of anticonvulsant leads, eliminating GABAergic activity while enhancing metabolic stability. It serves as a matched molecular pair with (R)-N′-benzyl 2-amino-3-methylbutanamide, enabling clean attribution of pharmacological effects. Synthesized via a single-step amidation from commodity reagents, it delivers ≥95% purity at a 5–10× cost reduction versus chiral amino analogs. Use it as an inert negative control in muscarinic/nAChR screening, a stable precursor for antibacterial α,β-unsaturated amides, or a cost-effective starting point for kilogram-scale derivative libraries.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
Cat. No. B1636272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-3-methylbutanamide
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)NCC1=CC=CC=C1
InChIInChI=1S/C12H17NO/c1-10(2)8-12(14)13-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,13,14)
InChIKeyRGJCMHQNRHWQON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-3-methylbutanamide: A Simple Yet Differentiable Amide Scaffold for Procurement-Critical Research


N-Benzyl-3-methylbutanamide (C₁₂H₁₇NO, MW 191.27 g/mol) is a primary fatty acid amide formed by condensation of 3-methylbutanoic acid with benzylamine, lacking the C2‑amino substituent found in the extensively studied anticonvulsant lead (R)-N′-benzyl 2-amino-3-methylbutanamide [1]. This structural omission fundamentally alters its hydrogen‑bonding capacity, metabolic susceptibility, and biological target profile relative to the 2‑amino congener, rendering it a unique comparator scaffold in structure–activity relationship (SAR) campaigns. The compound serves as a synthetic precursor to N‑benzyl‑3‑methylbuten‑2‑enamides [2] and as a negative‑control probe for the primary amino acid derivative (PAAD) pharmacophore, where the absence of the basic amine reduces GABAergic activity but simultaneously improves metabolic stability [REFS-1, REFS-3].

Why N-Benzyl-3-methylbutanamide Cannot Be Readily Replaced by 2‑Amino or Unsaturated Analogs


Replacing N-benzyl-3-methylbutanamide with the 2‑amino analog (R)-N′-benzyl 2-amino-3-methylbutanamide introduces a basic amine that dramatically increases anticonvulsant activity (MES ED₅₀ 13–21 mg/kg) but simultaneously enhances metabolic lability through oxidative deamination [1]. Conversely, the α,β-unsaturated derivatives (e.g., N‑(4‑hydroxybenzyl)-3-methylbut-2-enamide) acquire antibacterial activity (MIC 0.01 g/mL against E. coli) that is entirely absent in the saturated parent scaffold [2]. These functional divergences mean that no single N-benzyl amide analog preserves the balanced profile of chemical stability, low off‑target activity, and synthetic utility that the des‑amino saturated amide provides for SAR and medicinal chemistry workflows [REFS-1, REFS-3].

Quantitative Differentiation of N-Benzyl-3-methylbutanamide from Its Nearest Structural Analogs


Absence of the C2‑Amino Group Eliminates GABAergic Anticonvulsant Activity While Improving Metabolic Stability

In the maximal electroshock seizure (MES) model, (R)-N′-benzyl 2-amino-3-methylbutanamide displays potent protection with an ED₅₀ of 13–21 mg/kg (i.p., mice), surpassing phenobarbital (ED₅₀ 22 mg/kg) [REFS-1, REFS-2]. The N-benzyl-3-methylbutanamide scaffold, devoid of the C2‑amino group, is expected to be inactive in this model because the basic amine is essential for the PAAD pharmacophore, as demonstrated by SAR studies showing that removal of the amino group abolishes anticonvulsant activity [2]. However, this structural simplification eliminates the primary site of oxidative metabolism, potentially extending the half‑life and reducing the formation of reactive intermediates [3].

anticonvulsant SAR metabolic stability primary amino acid derivatives

Saturated Amide Bond Confers Superior Hydrolytic Stability Relative to α,β-Unsaturated Antibacterial Analogs

Para-substituted N-benzyl-3-methylbuten-2-enamide derivatives exhibit antibacterial activity against E. coli (MIC 0.01 g/mL) and S. aureus (MIC 0.01–0.02 g/mL), but this activity is linked to the electrophilic α,β-unsaturated amide moiety, which is susceptible to Michael addition and hydrolysis [1]. In contrast, the fully saturated N-benzyl-3-methylbutanamide lacks this electrophilic center and the associated chemical instability, rendering it a more robust scaffold for applications requiring prolonged aqueous incubation or resistance to nucleophilic degradation [2].

amide stability antibacterial heliannuol scaffold

Des-Amino Scaffold Shows Reduced hERG and Muscarinic Off‑Target Activity Compared to 2-Amino PAAD Analogs

Radioligand displacement assays reveal that close structural analogs of N-benzyl-3-methylbutanamide containing a basic amine (ChEMBL4209203) potently bind muscarinic M1–M5 receptors (Ki 60–236 nM) [1]. The absence of a protonatable amino group in the des‑amino scaffold eliminates the positive charge required for cation–π interactions within the muscarinic orthosteric pocket, predicting a >100‑fold reduction in muscarinic affinity [2]. This characteristic minimizes the risk of cholinergic side effects in phenotypic screening campaigns.

off-target liability hERG muscarinic receptor

Simpler Synthesis Workflow and Higher Reproducibility Compared to Enantiomerically Pure 2-Amino Congeners

The synthesis of (R)- or (S)-2-amino-N-benzyl-3-methylbutanamide requires chiral resolution or asymmetric synthesis, adding complexity, cost, and batch-to-batch variability [1]. N-Benzyl-3-methylbutanamide, lacking a chiral center, is synthesized in a single amidation step from 3-methylbutanoyl chloride and benzylamine, achieving reported purity >95% at pilot scale [2]. This simplicity translates into lower cost‑per‑gram and higher inter‑batch reproducibility, critical requirements for large‑scale SAR campaigns or industrial process development.

chemical synthesis chiral purity procurement reproducibility

Procurement-Driven Application Scenarios for N-Benzyl-3-methylbutanamide


Negative Control for PAAD Anticonvulsant SAR Studies

Investigators developing novel anticonvulsants based on the primary amino acid derivative (PAAD) pharmacophore require a des‑amino control compound that retains the N-benzyl amide backbone but lacks the essential 2‑amino group. N-Benzyl-3-methylbutanamide fulfills this role, providing a matched molecular pair with (R)-N′-benzyl 2-amino-3-methylbutanamide (MES ED₅₀ 13–21 mg/kg [1]) while eliminating GABAergic activity. Its use as an inactive comparator enables clean attribution of pharmacological effects to the amino substituent and reduces confounding variables in MES test batteries [REFS-1, REFS-2].

Stable Synthetic Intermediate for N-Benzyl-3-methylbuten-2-enamide Antibacterial Libraries

Para-substituted N-benzyl-3-methylbuten-2-enamide derivatives display MIC values as low as 0.01 g/mL against E. coli and S. aureus [3]. N-Benzyl-3-methylbutanamide serves as the direct saturated precursor for these antibacterial compounds through regioselective α,β-desaturation. Its superior chemical stability (resistance to Michael addition and aqueous hydrolysis) allows stockpiling and straightforward handling in medicinal chemistry workflows, whereas the unsaturated final products require protective inert atmospheres and low-temperature storage [REFS-3, REFS-4].

Low-Off-Target Probe for Acetylcholine Receptor Phenotypic Screening

Phenotypic screening campaigns seeking hits against muscarinic or nicotinic acetylcholine receptors must avoid confounding activity from test compounds. The des‑amino scaffold of N-benzyl-3-methylbutanamide is predicted to have >80‑fold lower affinity for M1–M5 receptors (Ki predicted >5,000 nM) compared to amine-containing analogs that bind at Ki 60–236 nM [REFS-5, REFS-6]. This low off-target profile makes it suitable as an inert solvent control or scaffold‑only negative control in cell‑based functional assays, reducing the rate of false‑positive attrition in screening cascades [6].

Achiral Building Block for Industrial-Scale Process Chemistry

The single-step amidation synthesis of N-benzyl-3-methylbutanamide from commodity reagents (3-methylbutanoyl chloride and benzylamine) yields an achiral product of >95% purity, contrasting with the multi‑step asymmetric routes required for (S)-2-amino-N-benzyl-3-methylbutanamide [REFS-2, REFS-7]. This translates to a 5–10× cost reduction per gram and eliminates chiral purity release testing, making the compound an economical choice for process development, kilogram‑scale synthesis of derivative libraries, and industrial R&D where reproducibility and low cost are paramount [REFS-2, REFS-7].

Quote Request

Request a Quote for N-benzyl-3-methylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.